molecular formula C14H22N4O2 B2865159 Tert-butyl 4-(5-aminopyridin-3-yl)piperazine-1-carboxylate CAS No. 1245914-05-9

Tert-butyl 4-(5-aminopyridin-3-yl)piperazine-1-carboxylate

Cat. No. B2865159
CAS RN: 1245914-05-9
M. Wt: 278.356
InChI Key: NZFUVIYLYULVSP-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5-aminopyridin-3-yl)piperazine-1-carboxylate is a pharmaceutical intermediate . It is mainly used for the synthesis of palbociclib , a selective inhibitor of the cyclin-dependent kinases CDK4 and CDK6 .


Synthesis Analysis

The compound can be synthesized by dehydrogenation of 1-Boc-4-(6-nitro-3-pyridyl)piperazine and palladium on carbon in ethanol . This process involves the use of an H2 balloon for 3 hours .


Molecular Structure Analysis

The molecular formula of the compound is C14H22N4O2 . Its molecular weight is 278.35 . The InChI Key is RMULRXHUNOVPEI-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound is used as a key intermediate in the synthesis of palbociclib . The specific chemical reactions involving this compound are not detailed in the sources.


Physical And Chemical Properties Analysis

The compound has a melting point of 130-132℃ and a predicted boiling point of 454.1±45.0 °C . It has a density of 1.182 and a vapor pressure of 0-0Pa at 20-25℃ . It is slightly soluble in DMSO and very slightly soluble in methanol . The compound is sensitive to air .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : The compound has been synthesized through condensation reactions, highlighting its role as a precursor in organic synthesis. For instance, Sanjeevarayappa et al. (2015) described the synthesis and characterization of a derivative through condensation, confirmed by spectroscopic and X-ray diffraction studies. This research underscores the compound's utility in constructing complex molecular architectures (Sanjeevarayappa et al., 2015).

  • Crystal Structure Analysis : Gumireddy et al. (2021) explored the crystal structure of a piperazine derivative, highlighting the synthetic utility of the second nitrogen atom in the N-tert-butyl piperazine substructure. This study exemplifies the use of tert-butyl 4-(5-aminopyridin-3-yl)piperazine-1-carboxylate derivatives in pharmacologically relevant core generation (Gumireddy et al., 2021).

Biological Evaluation

  • Antibacterial and Anthelmintic Activity : The compound and its derivatives have been evaluated for in vitro antibacterial and anthelmintic activities. Sanjeevarayappa et al. (2015) found that a specific derivative exhibited moderate anthelmintic activity, contributing to the understanding of the compound's potential biological applications (Sanjeevarayappa et al., 2015).

Pharmaceutical Compound Development

  • Potential Antipsychotic Agents : Heterocyclic carboxamides derived from the compound have been investigated for their potential as antipsychotic agents. Norman et al. (1996) evaluated analogues in vitro for binding to dopamine and serotonin receptors, highlighting the compound's relevance in developing medications for mood disorders (Norman et al., 1996).

  • Antimalarial Activity : Research into derivatives of tert-butyl 4-(5-aminopyridin-3-yl)piperazine-1-carboxylate has also explored their antimalarial properties, indicating the compound's importance in creating new therapeutic agents (Cunico et al., 2009).

Safety and Hazards

The compound is classified as a warning under the GHS system . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P280a), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

tert-butyl 4-(5-aminopyridin-3-yl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-6-4-17(5-7-18)12-8-11(15)9-16-10-12/h8-10H,4-7,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFUVIYLYULVSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=CC(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(5-aminopyridin-3-yl)piperazine-1-carboxylate

CAS RN

1245914-05-9
Record name tert-butyl 4-(5-aminopyridin-3-yl)piperazine-1-carboxylate
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